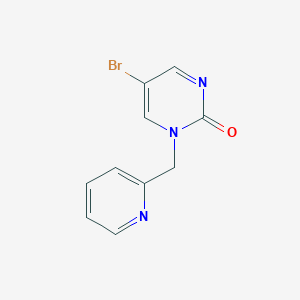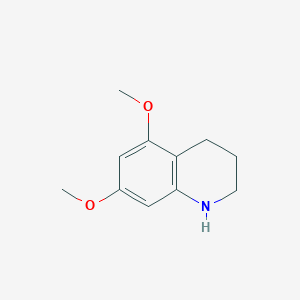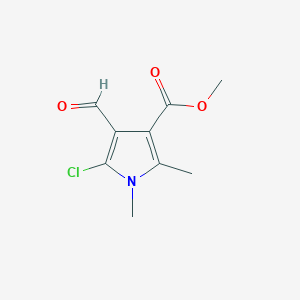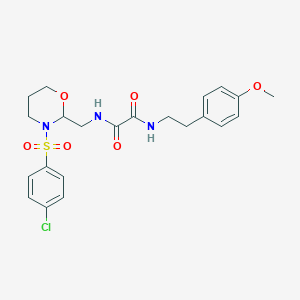
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative with a 4-chlorophenylsulfonyl group and a 4-methoxyphenethyl group attached to the nitrogen atoms. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . They are used in various fields of chemistry due to their versatile reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxalamide moiety might undergo hydrolysis under acidic or basic conditions. The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and oxalamide groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
A study by Mamedov et al. (2016) introduced a novel synthetic approach applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and anthranilic acid derivatives, which could be related to the compound due to its structural complexity and relevance in synthesizing oxalamide derivatives. This method is highlighted for its simplicity and high yield, indicating potential utility in creating compounds with similar functional groups or structural motifs (Mamedov et al., 2016).
Chemical and Physical Properties
Research on tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups similar to those in the compound of interest, offers insights into their crystalline structures and potential interactions. Al-Hourani et al. (2015) explored the crystal structure and molecular docking studies of such derivatives, suggesting their application in understanding molecular interactions and designing compounds with specific biological or chemical properties (Al-Hourani et al., 2015).
Reaction Mechanisms and Transformations
The work by Bermejo et al. (2000) on the rearrangement and coordination of sulfonyl-amido compounds provides a foundation for understanding the reactivity and potential applications of sulfonyl-containing compounds in catalysis and material science. This study illustrates the versatility of sulfonyl groups in chemical synthesis and their role in forming complex metallo-organic structures (Bermejo et al., 2000).
Environmental Mobility and Degradation
The environmental behavior of related sulfonylurea herbicides, as investigated by Veeh et al. (1994), offers insights into the mobility and persistence of sulfonyl-containing compounds in agricultural settings. This research is crucial for assessing the environmental impact and degradation pathways of new sulfonylurea compounds, informing their safe and sustainable use (Veeh et al., 1994).
Theoretical and Computational Studies
Branowska et al. (2022) conducted a comprehensive study on sulfonamide-sulfonimide tautomerism, providing a deeper understanding of the structural dynamics and electronic properties of sulfonamide derivatives. Such theoretical insights are invaluable for the design and optimization of compounds for specific functions, including pharmaceuticals and materials science (Branowska et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKICDTPQZXBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

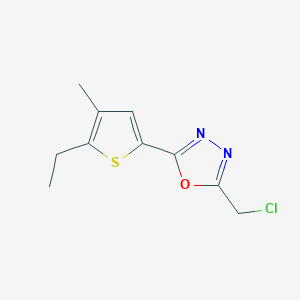
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
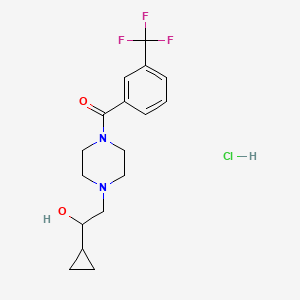
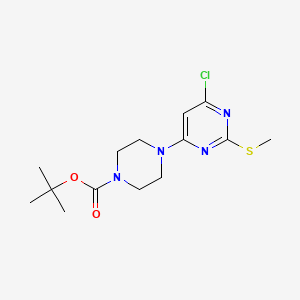
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

